molecular formula C13H16N4S B11085661 N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

Cat. No.: B11085661
M. Wt: 260.36 g/mol
InChI Key: JFVYGJSNFKDCKT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is a heterocyclic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylaniline with 6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its heterocyclic structure is similar to that of many bioactive molecules, making it a candidate for drug development. Studies have investigated its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
  • 6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
  • N-(2,4-dimethylphenyl)-1,2,4-thiadiazole-2-amine

Uniqueness

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine stands out due to its specific substitution pattern and the combination of pyrazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

InChI

InChI=1S/C13H16N4S/c1-8-4-5-11(9(2)6-8)14-13-15-12-7-10(3)16-17(12)18-13/h4-7,13-15H,1-3H3

InChI Key

JFVYGJSNFKDCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2NC3=CC(=NN3S2)C)C

Origin of Product

United States

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